3-Pyridinecarbonitrile, 6-chloro-5-formyl-
Overview
Description
“3-Pyridinecarbonitrile, 6-chloro-5-formyl-” is a substituted pyridine .
Synthesis Analysis
This compound may be used in the preparation of (6-chloro-3-pyridyl)methylamine, 2-(N-methyl-N-isopropylamino)-5-cyanopyridine, and S-(5-cyano-2-pyridyl)thiouronium chloride .Molecular Structure Analysis
The molecular formula of “3-Pyridinecarbonitrile, 6-chloro-5-formyl-” is C7H3ClN2O . The molecular weight is 166.56 g/mol .Chemical Reactions Analysis
The compound can participate in reactions involving hydrogen bonding . For example, it can form a hydrogen bond with water in a reaction represented as C6H5N2+ + H2O = (C6H5N2+ • H2O) .Physical And Chemical Properties Analysis
The predicted boiling point of “3-Pyridinecarbonitrile, 6-chloro-5-formyl-” is 253.2±35.0 °C . The predicted density is 1.41±0.1 g/cm3 . The predicted pKa is -5.06±0.10 .Scientific Research Applications
Synthesis of Neo-nicotinoid Insecticides
One of the primary applications of 6-Chloro-5-formyl-3-pyridinecarbonitrile is in the synthesis of neo-nicotinoid insecticides. This compound serves as a key intermediate in the production of (6-Chloro-3-pyridyl)methylamine, which is a crucial building block for these insecticides . The selective hydrogenation process used to synthesize (6-Chloro-3-pyridyl)methylamine from 6-Chloro-3-pyridinecarbonitrile has been optimized using an improved Raney Nickel catalyst, which has shown to be highly effective .
Catalysis Research
Finally, the compound’s role in catalysis research is noteworthy. It is involved in studies focusing on improving catalytic efficiency and selectivity, as seen in the synthesis of insecticidal intermediates .
properties
IUPAC Name |
6-chloro-5-formylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSRNXJFMDJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275268 | |
Record name | 6-Chloro-5-formyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-formylpyridine-3-carbonitrile | |
CAS RN |
176433-63-9 | |
Record name | 6-Chloro-5-formyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176433-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-formyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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